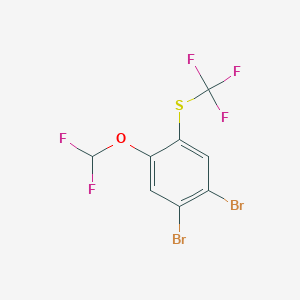
1,2-Dibromo-4-difluoromethoxy-5-(trifluoromethylthio)benzene
描述
1,2-Dibromo-4-difluoromethoxy-5-(trifluoromethylthio)benzene is a complex organic compound characterized by the presence of bromine, fluorine, and sulfur atoms attached to a benzene ring
准备方法
The synthesis of 1,2-Dibromo-4-difluoromethoxy-5-(trifluoromethylthio)benzene typically involves multiple steps, starting with the bromination of a suitable precursor. The reaction conditions often require the use of bromine or bromine-containing reagents under controlled temperatures to ensure selective bromination. Industrial production methods may involve the use of advanced techniques such as continuous flow reactors to optimize yield and purity.
化学反应分析
1,2-Dibromo-4-difluoromethoxy-5-(trifluoromethylthio)benzene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation or reduction reactions, depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions such as the Suzuki-Miyaura reaction, which involves the formation of carbon-carbon bonds.
Common reagents used in these reactions include palladium catalysts, boronic acids, and various oxidizing or reducing agents. The major products formed depend on the specific reaction pathway and conditions employed.
科学研究应用
1,2-Dibromo-4-difluoromethoxy-5-(trifluoromethylthio)benzene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s unique structure makes it a valuable tool in studying biological processes and interactions at the molecular level.
Industry: Used in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism by which 1,2-Dibromo-4-difluoromethoxy-5-(trifluoromethylthio)benzene exerts its effects involves interactions with molecular targets such as enzymes or receptors. The presence of multiple halogen atoms and a trifluoromethylthio group can influence the compound’s reactivity and binding affinity, leading to specific biological or chemical outcomes.
相似化合物的比较
Similar compounds to 1,2-Dibromo-4-difluoromethoxy-5-(trifluoromethylthio)benzene include:
1,2-Dibromo-4,5-difluorobenzene: Lacks the difluoromethoxy and trifluoromethylthio groups, resulting in different chemical properties and reactivity.
1,4-Dibromo-2,5-difluorobenzene: Similar structure but with different substitution patterns, affecting its chemical behavior and applications.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct reactivity and potential for diverse applications.
生物活性
1,2-Dibromo-4-difluoromethoxy-5-(trifluoromethylthio)benzene is a complex organic compound characterized by its unique molecular structure, which includes multiple halogen atoms and a trifluoromethylthio group. This compound has garnered attention in scientific research for its potential biological activities, particularly in the fields of medicinal chemistry and agrochemicals.
- IUPAC Name : 1,2-dibromo-4-(difluoromethoxy)-5-(trifluoromethylsulfanyl)benzene
- CAS Number : 1804937-85-6
- Molecular Formula : CHBrFOS
- Molecular Weight : 401.97 g/mol
Biological Activity
The biological activity of this compound is linked to its ability to interact with various molecular targets, including enzymes and receptors. The presence of halogen atoms significantly influences its reactivity and binding affinity.
The compound's mechanism of action involves:
- Enzyme Inhibition : It may inhibit specific enzymes, which can lead to altered biochemical pathways.
- Molecular Interactions : The trifluoromethylthio group enhances its interaction with biological macromolecules, potentially affecting cellular signaling pathways.
Research Findings
Recent studies have explored the biological implications of this compound:
- Anticancer Activity : Preliminary data suggest that compounds with similar structures exhibit cytotoxic effects on cancer cell lines. For instance, structure-activity relationship (SAR) studies indicate that modifications to the benzene ring can enhance or reduce cytotoxicity against various cancer types.
- Cholinesterase Inhibition : Compounds with similar halogenated structures have shown potential as inhibitors of acetylcholinesterase (AChE), suggesting that this compound may also exhibit similar properties.
- Antioxidant Activity : Some derivatives have demonstrated free radical scavenging capabilities, which are crucial for preventing oxidative stress-related cellular damage.
Case Studies
Several case studies have highlighted the biological effects of compounds structurally related to this compound:
| Study | Compound | Biological Target | Findings |
|---|---|---|---|
| Study A | Similar dibromo compound | AChE | IC values in the range of 15.2–34.2 μM against AChE |
| Study B | Trifluoromethyl derivatives | Cancer cell lines | Significant cytotoxicity observed with IC < 1 μM |
| Study C | Halogenated furochromones | COX enzymes | Moderate inhibition noted; potential therapeutic applications |
属性
IUPAC Name |
1,2-dibromo-4-(difluoromethoxy)-5-(trifluoromethylsulfanyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3Br2F5OS/c9-3-1-5(16-7(11)12)6(2-4(3)10)17-8(13,14)15/h1-2,7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAXOPZCCXRXOLG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1Br)Br)SC(F)(F)F)OC(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3Br2F5OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.98 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















